2-Heptanol

Description

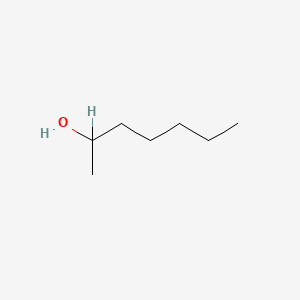

Heptan-2-ol is a secondary alcohol that is heptane substituted by a hydroxy group at position 2. It has a role as a bacterial metabolite and a plant metabolite. It is a heptanol and a secondary alcohol.

This compound has been reported in Camellia sinensis, Zea mays, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETWDUZRCINIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O, Array | |

| Record name | 2-HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047158 | |

| Record name | 2-Heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-heptanol appears as a clear colorless alcohol with a mild alcohol odor. Insoluble in water. Floats on water. Soluble in most organic liquids. Moderately toxic. Used as a solvent for various resins and as a flotation agent for ore processing., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID., colourless liquid with a fresh lemon-like, grass-herbaceous odour | |

| Record name | 2-HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Heptanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/403/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

158-160 °C | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

160 °F (NFPA, 2010), 71 °C c.c. | |

| Record name | 2-HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml: 0.35, soluble in alcohol and ether; slightly soluble in water | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/403/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Relative density (water = 1): 0.82, 0.817-0.819 (20°) | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/403/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 4 | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.23 [mmHg], Vapor pressure, kPa at 20 °C: 0.133 | |

| Record name | 2-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

543-49-7, 52390-72-4 | |

| Record name | 2-HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E12FIG07JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2-Heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Heptanol (C7H16O). The information is curated for professionals in research, science, and drug development, with a focus on data presentation, experimental methodologies, and key chemical reactions.

General and Physical Properties

This compound is a secondary alcohol characterized by a seven-carbon chain with a hydroxyl group on the second carbon.[1] It presents as a clear, colorless liquid with a mild, slightly herbaceous, and fruity odor.[2][3][4] It is less dense than water and will float.[2][3][5] While soluble in most organic solvents like ethanol and diethyl ether, its solubility in water is limited.[1][2][6]

Table 1: Physical and General Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Heptan-2-ol | [2] |

| Synonyms | s-Heptyl alcohol, Amyl methyl carbinol, 2-Hydroxyheptane | [2] |

| Molecular Formula | C7H16O | [2][4] |

| Molar Mass | 116.20 g/mol | [2][7] |

| CAS Number | 543-49-7 | [3][4][7] |

| Appearance | Clear, colorless liquid | [2][5] |

| Odor | Mild alcohol, fresh lemon-like, grass-herbaceous | [2] |

| Boiling Point | 158-162 °C | [1][2][4][8] |

| Melting Point | -30.15 °C to -30.2 °C | [1][4] |

| Density | 0.817 - 0.82 g/mL at 20-25 °C | [1][2][4][8] |

| Solubility in Water | 0.35 - 3.3 g/L | [1][2] |

| Vapor Pressure | 1.23 - 1.6 hPa at 20-25 °C | [2][4] |

| Refractive Index (n20/D) | 1.420 - 1.422 | [2][8] |

| Flash Point | 59 - 71 °C (closed cup) | [8][9] |

Chemical Properties and Reactivity

This compound exhibits typical reactions of a secondary alcohol, including oxidation, dehydration, and esterification.[5] It is a flammable liquid and is incompatible with strong oxidizing agents and strong acids.[3][4]

The oxidation of this compound, a secondary alcohol, yields a ketone.[10] Common oxidizing agents like chromic acid (H2CrO4), potassium permanganate (KMnO4), or sodium dichromate (Na2Cr2O7) can be used to convert this compound into 2-heptanone.[10] Milder reagents such as pyridinium chlorochromate (PCC) also achieve this transformation.[10] Studies have also shown that baker's yeast (Saccharomyces cerevisiae) can be used as a biocatalyst for the oxidation of this compound to 2-heptanone with a molar yield close to 100%.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 543-49-7 [chemicalbook.com]

- 4. This compound CAS#: 543-49-7 [m.chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. CAS 543-49-7: this compound | CymitQuimica [cymitquimica.com]

- 7. 2-ヘプタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-ヘプタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. ICSC 1083 - this compound [inchem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Properties and Applications of (R)-2-Heptanol and (S)-2-Heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, chiral resolution, and applications of the enantiomers of 2-heptanol: (R)-2-Heptanol and (S)-2-Heptanol. Particular focus is placed on their roles as versatile chiral building blocks in the pharmaceutical and fragrance industries.

Physicochemical Properties

(R)-2-Heptanol and (S)-2-Heptanol are chiral secondary alcohols. As enantiomers, they share the same physical properties except for their interaction with plane-polarized light. The properties of the individual enantiomers and the racemic mixture are summarized below.

| Property | (R)-(-)-2-Heptanol | (S)-(+)-2-Heptanol | Racemic this compound |

| CAS Number | 6033-24-5[1] | 6033-23-4 | 543-49-7[2] |

| Molecular Formula | C₇H₁₆O[1] | C₇H₁₆O | C₇H₁₆O[2] |

| Molar Mass | 116.20 g/mol [1] | 116.20 g/mol | 116.204 g/mol [3] |

| Appearance | Colorless to light yellow liquid[1] | Colorless liquid | Clear colorless liquid[2] |

| Melting Point | -30.45°C (estimate) | Not specified | -30.15°C to -30.2°C[2][3] |

| Boiling Point | 74-75°C at 23 mmHg[1] | Not specified | 159-162°C at 760 mmHg[2][3] |

| Density | 0.818 g/mL at 25°C[1] | Not specified | 0.817 g/mL[3] |

| Refractive Index (n²⁰/D) | 1.419[1] | Not specified | 1.414 - 1.424[2] |

| Specific Rotation (α) | -9.5° (neat)[1] | Not specified | Not applicable |

| Flash Point | 148°F[1] | Not specified | 140-160°F[2] |

| Solubility | Soluble in organic solvents; slightly soluble in water[4] | Soluble in organic solvents; slightly soluble in water | Soluble in ethanol, diethyl ether; 3.3 g/L in water[3] |

Synthesis and Chiral Resolution

The synthesis of this compound typically results in a racemic mixture, which then requires chiral resolution to separate the individual enantiomers.

Synthesis of Racemic this compound

A common method for the preparation of this compound is the reduction of 2-heptanone (methyl n-amyl ketone).[5]

Materials:

-

2-heptanone (methyl n-amyl ketone)

-

95% Ethyl alcohol

-

Water

-

Sodium metal

-

Dilute hydrochloric acid (1:1)

-

Anhydrous potassium carbonate or anhydrous calcium sulfate

Procedure:

-

In a 2000 mL three-necked flask equipped with a reflux condenser and a thermometer, dissolve 114 g of 2-heptanone in a mixture of 300 mL of 95% ethyl alcohol and 100 mL of water.[6]

-

Gradually add 65 g of clean sodium metal (preferably as wire) to the solution at a rate that keeps the reaction under control. The reaction flask should be cooled in an ice bath to maintain the temperature below 30°C.[6]

-

Once all the sodium has reacted, add 1 liter of water and cool the mixture to approximately 15°C.[6]

-

Separate the upper oily layer and wash it with 25 mL of dilute hydrochloric acid (1:1), followed by 25 mL of water.[6]

-

Dry the crude this compound over anhydrous potassium carbonate or anhydrous calcium sulfate.[6]

-

Purify the product by fractional distillation, collecting the fraction that boils at 156-158°C.[6]

Caption: Workflow for the synthesis of racemic this compound.

Chiral Resolution of (R)- and (S)-2-Heptanol

Enzymatic kinetic resolution is an effective method for separating the enantiomers of this compound. This technique utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

This protocol is based on the principle of enantioselective transesterification catalyzed by lipases, such as that from Pseudomonas fluorescens or Candida antarctica (Novozym 435), which are known to catalyze the acylation of secondary alcohols.[7]

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Novozym 435 or Lipase PS from Pseudomonas cepacia)

-

Acylating agent (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., n-heptane or diisopropyl ether)

-

Buffer solution for enzyme washing (if necessary)

-

Silica gel for column chromatography

Procedure:

-

To a solution of racemic this compound in an anhydrous organic solvent (e.g., n-heptane), add the acylating agent (vinyl acetate, typically in excess).

-

Add the immobilized lipase to the mixture. The enzyme-to-substrate ratio can be optimized, but a starting point is a 1:1 to 2:1 mass ratio of enzyme to substrate for challenging resolutions.[8]

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester. This is because lipases typically acylate the (R)-enantiomer faster, leaving the (S)-enantiomer as the unreacted alcohol.

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separate the resulting ester (e.g., (R)-2-heptyl acetate) from the unreacted alcohol (e.g., (S)-2-heptanol) using column chromatography on silica gel.

-

To obtain (R)-2-heptanol, the separated (R)-2-heptyl acetate can be hydrolyzed using a base (e.g., NaOH) or another lipase under hydrolysis conditions.

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Analytical Methods: Chiral Gas Chromatography

Chiral gas chromatography (GC) is a powerful technique for determining the enantiomeric composition of this compound. Derivatization of the alcohol to its acetate ester can improve separation.

This protocol is adapted from a method for the chiral analysis of secondary alcohols.[6]

Instrumentation and Column:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: CP Chirasil-DEX CB (modified β-cyclodextrin bonded to dimethylpolysiloxane), 25 m x 0.25 mm ID, 0.25 µm film thickness.[6]

GC Conditions:

-

Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[6]

-

Injector Temperature: 230°C.[6]

-

Detector Temperature: 250°C.[6]

-

Oven Temperature Program: An example program for a similar compound starts at 40°C, holds for 1 min, then ramps to 120°C at 2°C/min, and finally to 210°C at 3°C/min, holding for 1 min.[9] An optimized program for this compound derivatives should be developed.

Sample Preparation (Derivatization to Acetate):

-

React this compound with an acetylating agent (e.g., acetic anhydride with a catalytic amount of iodine or DMAP) to form 2-heptyl acetate.

-

Dissolve the resulting ester in a suitable solvent (e.g., hexane) before injection.

Analysis:

-

Inject the prepared sample into the GC.

-

The two enantiomers of 2-heptyl acetate will elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess.

Applications in Drug Development and Other Industries

The chirality of this compound makes its enantiomers valuable intermediates in stereoselective synthesis.[2]

Pharmaceutical Intermediates

Enantiomerically pure compounds are crucial in the pharmaceutical industry, as different enantiomers can have vastly different pharmacological and toxicological profiles.

-

(R)-(-)-2-Heptanol is used in the preparation of triazole carbamate pyridyl sulfonamides, which act as antagonists for the lysophosphatidic acid (LPA) receptors.[1] Specifically, it has been used in the synthesis of dual LPA1/LPA3 receptor antagonists.[10][11] LPA receptors are involved in various physiological and pathological processes, making their antagonists potential therapeutic agents for a range of diseases.

Fragrance and Flavor Industry

This compound is used in the formulation of perfumes and as a flavoring agent.[2][12] The different enantiomers can have distinct odors, a common trait for chiral fragrance compounds.

Solvents and Other Industrial Uses

As a secondary alcohol, this compound is an effective solvent for a variety of organic compounds, finding use in coatings, inks, and cleaning agents.[2]

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly its antifungal properties. While these studies may not have differentiated between the enantiomers, they provide a basis for future enantioselective research.

Antifungal Activity against Botrytis cinerea

This compound has been shown to inhibit the growth of Botrytis cinerea, the fungus responsible for gray mold disease in many crops.[13]

Signaling Pathways and Mechanisms of Action: The antifungal mechanism of this compound against B. cinerea involves several cellular processes:

-

Disruption of Membrane Integrity: this compound treatment leads to increased membrane permeability, causing leakage of cytoplasmic contents and inducing membrane lipid peroxidation.[14]

-

Inhibition of Membrane Transport: The compound affects genes related to transporter activity, hindering the uptake of essential nutrients.[14]

-

Acceleration of Amino Acid Metabolism: Transcriptome analysis indicates that this compound accelerates intracellular amino acid metabolism, which may lead to a depletion of resources and contribute to cell death.[13]

These findings suggest that this compound acts on multiple cellular targets, making it a promising candidate for a natural antifungal agent.[13] Further research is needed to determine if the (R) and (S) enantiomers exhibit different potencies or mechanisms of action.

Caption: Postulated mechanism of antifungal action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. Three-Stage Conversion of Chemically Inert n-Heptane to α-Hydrazino Aldehyde Based on Bioelectrocatalytic C–H Bond Oxyfunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. re.public.polimi.it [re.public.polimi.it]

- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of 2-substituted lysophosphatidic acid (LPA) analogs at LPA receptors: discovery of a LPA1/LPA3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Initial structure-activity relationships of lysophosphatidic acid receptor antagonists: discovery of a high-affinity LPA1/LPA3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.rug.nl [research.rug.nl]

- 14. gcms.cz [gcms.cz]

Synthesis of 2-Heptanol from Methyl n-Amyl Ketone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-heptanol via the reduction of methyl n-amyl ketone (2-heptanone). This conversion is a fundamental transformation in organic chemistry, yielding a secondary alcohol with applications as a solvent and intermediate in various chemical syntheses. This document details established experimental protocols, compares different synthetic strategies, and provides the necessary data for the successful execution and characterization of this reaction.

Overview of Synthetic Pathways

The primary route for the synthesis of this compound from methyl n-amyl ketone is through the reduction of the carbonyl group. Several reducing agents can accomplish this transformation, each with its own advantages and considerations regarding reactivity, selectivity, safety, and cost. The most common and well-documented methods include the use of sodium metal in a proton source (Bouveault-Blanc reduction) and hydride-based reducing agents like sodium borohydride. Catalytic hydrogenation presents another viable, though less commonly detailed in literature for this specific conversion, industrial-scale alternative.

Below is a comparative summary of the most prevalent reduction methods:

| Method | Reducing Agent | Solvent System | Typical Reaction Conditions | Yield | Key Advantages | Key Disadvantages |

| Bouveault-Blanc Reduction | Sodium Metal | Ethanol/Water | Cooled (ice bath), then reflux | 62-65%[1] | Cost-effective for large scale | Vigorous reaction, requires careful handling of sodium metal, potential for side reactions if not cooled properly[1] |

| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room temperature or cooled (ice bath) | Generally high | Mild and selective for aldehydes and ketones[2], safer and easier to handle than sodium metal, simple workup | Higher cost than sodium metal |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) with a metal catalyst (e.g., Ni, Pd) | Various (e.g., Ethanol) | Elevated pressure and temperature | Potentially very high | "Green" chemistry, high atom economy, suitable for industrial scale | Requires specialized high-pressure equipment, catalyst cost and potential for poisoning |

Reaction Mechanisms and Pathways

The reduction of a ketone to a secondary alcohol involves the addition of a hydride equivalent to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Bouveault-Blanc Reduction Mechanism

The reduction of a ketone with sodium metal in a protic solvent like ethanol is a dissolving metal reduction. The mechanism involves single electron transfers from the sodium atoms to the carbonyl group, followed by protonation from the solvent.

Caption: Mechanism of the Bouveault-Blanc Reduction.

Sodium Borohydride Reduction Mechanism

Sodium borohydride serves as a source of hydride ions (H⁻). The reaction proceeds via the nucleophilic addition of a hydride to the electrophilic carbonyl carbon. Each molecule of sodium borohydride can, in principle, reduce four molecules of the ketone.[3]

Caption: Mechanism of Sodium Borohydride Reduction.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound from methyl n-amyl ketone.

Protocol 1: Reduction with Sodium Metal (Bouveault-Blanc Reduction)

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

Methyl n-amyl ketone (2-heptanone): 228 g (2 moles)

-

95% Ethanol: 600 mL

-

Water: 200 mL

-

Sodium metal (wire form is preferable): 130 g (5.6 gram atoms)

-

1:1 Hydrochloric acid: 50 mL

-

Anhydrous sodium sulfate: 20 g

Equipment:

-

3-L round-bottomed flask

-

Efficient Liebig condenser

-

Mechanical stirrer (optional but recommended)

-

Separatory funnel

-

Distillation apparatus with a fractionating column

-

Ice bath

Procedure:

-

In a 3-L round-bottomed flask, dissolve 228 g of methyl n-amyl ketone in a mixture of 600 mL of 95% ethanol and 200 mL of water.

-

Fit the flask with an efficient Liebig condenser.

-

Gradually add 130 g of sodium metal in the form of wire through the condenser. The flask should be cooled with an ice bath or running water to keep the temperature below 30°C and prevent the reaction from becoming too vigorous.[1] The use of a mechanical stirrer can help control the reaction and prevent frothing.[1]

-

Once all the sodium has dissolved, add 2 L of water to the reaction mixture and cool it to 15°C.

-

An oily layer of this compound will separate. Transfer the mixture to a large separatory funnel and separate the upper oily layer.

-

Wash the organic layer with 50 mL of 1:1 hydrochloric acid, followed by a wash with 50 mL of water.

-

Dry the crude this compound over 20 g of anhydrous sodium sulfate.

-

Purify the product by fractional distillation. Collect the fraction that boils at 155–157.5°C. The expected yield is 145–150 g (62–65%).[1]

Caption: Experimental Workflow for Bouveault-Blanc Reduction.

Protocol 2: Reduction with Sodium Borohydride

This is a general procedure for the reduction of ketones using sodium borohydride.[4][5]

Materials:

-

Methyl n-amyl ketone (2-heptanone)

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Diethyl ether or Dichloromethane (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Erlenmeyer flask or round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator (optional)

Procedure:

-

Dissolve the methyl n-amyl ketone in methanol or ethanol in an Erlenmeyer flask and cool the solution in an ice bath.

-

In small portions, carefully add sodium borohydride to the stirred solution. The reaction is exothermic, so the addition should be slow to maintain a low temperature.

-

After the addition is complete, allow the mixture to stir in the ice bath for a designated period (e.g., 30-60 minutes) or until the reaction is complete (monitored by TLC).

-

Slowly add water to quench the reaction and dissolve the borate salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like diethyl ether or dichloromethane (perform 2-3 extractions).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by distillation.

Caption: Experimental Workflow for Sodium Borohydride Reduction.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Physical Properties

| Property | Value |

| Appearance | Clear, colorless liquid |

| Boiling Point | 155-158°C |

| Molar Mass | 116.20 g/mol [6] |

| CAS Number | 543-49-7[6] |

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 3.75 (m, 1H, -CHOH-), 1.74-1.13 (m, 10H, alkyl chain), 0.89 (t, 3H, -CH₃)[7] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 68.00 (-CHOH-), 39.42, 32.01, 25.59, 23.42, 22.74 (alkyl carbons), 14.07 (-CH₃)[7] |

| IR Spectroscopy | Broad peak at ~3300-3400 cm⁻¹ (O-H stretch), peaks at ~2850-2960 cm⁻¹ (C-H stretch), peak at ~1100 cm⁻¹ (C-O stretch) |

Safety Considerations

Sodium Metal:

-

Reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[8][9]

-

Must be handled under an inert atmosphere or a hydrocarbon solvent (like kerosene or mineral oil).

-

Use a Class D fire extinguisher for sodium fires; DO NOT use water, carbon dioxide, or halogenated extinguishers.[10]

-

Personal protective equipment (PPE), including safety goggles, a face shield, a fire-retardant lab coat, and appropriate gloves, is mandatory.[8][11]

Sodium Borohydride:

-

While less hazardous than sodium metal, it is still a water-reactive chemical that releases flammable hydrogen gas upon contact with water or acids.[12][13]

-

Toxic if swallowed or in contact with skin.[12]

-

Causes skin and eye irritation.

-

Handle in a well-ventilated area, and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

-

Spills should be covered with a dry, inert material like sand or soda ash.[15]

This guide provides a comprehensive framework for the synthesis of this compound from methyl n-amyl ketone. Researchers should always consult relevant safety data sheets (SDS) and institutional safety protocols before commencing any experimental work.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. quora.com [quora.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. sinoright.net [sinoright.net]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. Sodium Borohydride - ESPI Metals [espimetals.com]

- 14. research.uga.edu [research.uga.edu]

- 15. nj.gov [nj.gov]

Preparation of 2-Heptanol via Grignard Reaction: A Technical Guide

Introduction: The Grignard reaction is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds. Developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. The synthesis of 2-heptanol, a secondary alcohol, serves as a classic example of this reaction's utility. Typically, this is achieved through the reaction of a pentylmagnesium halide with acetaldehyde or, alternatively, methylmagnesium halide with hexanal.[1][2][3] This guide provides an in-depth overview of the synthesis of this compound, focusing on the reaction between pentylmagnesium bromide and acetaldehyde, complete with detailed experimental protocols, quantitative data, and process visualizations.

Reaction Scheme and Mechanism

The overall reaction involves two primary stages: the formation of the Grignard reagent (pentylmagnesium bromide) and its subsequent reaction with acetaldehyde, followed by an acidic workup to yield the final product, this compound.

Overall Reaction: CH₃(CH₂)₄Br + Mg → CH₃(CH₂)₄MgBr CH₃(CH₂)₄MgBr + CH₃CHO → CH₃(CH₂)₄CH(OMgBr)CH₃ CH₃(CH₂)₄CH(OMgBr)CH₃ + H₃O⁺ → CH₃(CH₂)₄CH(OH)CH₃ + Mg(OH)Br

The mechanism begins with the nucleophilic attack of the pentyl group from the Grignard reagent on the electrophilic carbonyl carbon of acetaldehyde. This forms a six-membered ring transition state, leading to a tetraalkoxymagnesium intermediate.[1] Subsequent hydrolysis in an acidic medium protonates the alkoxide to furnish the secondary alcohol, this compound.[4][5][6][7][8]

Caption: Reaction mechanism for the synthesis of this compound.

Data Presentation

Physical and Chemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| 1-Bromopentane | C₅H₁₁Br | 151.04 | 129-130 | 1.218 | 110-53-2 |

| Magnesium | Mg | 24.31 | 1090 | 1.738 | 7439-95-4 |

| Acetaldehyde | C₂H₄O | 44.05 | 20.2 | 0.784 | 75-07-0 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | 60-29-7 |

| This compound | C₇H₁₆O | 116.20 | 160-161 | 0.817 | 543-49-7 |

Typical Reaction Parameters

| Parameter | Value | Source |

| Molar Ratio (1-Bromopentane:Mg) | 1:1.5 | General Grignard Procedure |

| Molar Ratio (Grignard:Acetaldehyde) | 1:1 | General Grignard Procedure |

| Solvent | Anhydrous Diethyl Ether | [9][10] |

| Reaction Temperature (Grignard formation) | Gentle reflux (~35°C) | [9] |

| Reaction Temperature (Aldehyde addition) | 0-5°C (ice bath) | General Grignard Procedure |

| Workup Solution | Saturated NH₄Cl or dilute H₂SO₄/HCl | [9][11] |

| Typical Yield | 60-80% | [11] |

Spectroscopic Data for this compound

| Spectroscopy | Key Peaks / Shifts |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 3.75-3.82 (m, 1H, CH-OH), 1.15-1.74 (m, 10H, CH₂ groups and OH), 0.82-0.95 (t, 3H, CH₃), 1.21 (d, 3H, CH₃-CH)[12] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 68.00 (CH-OH), 39.42, 32.01, 25.59, 22.74 (CH₂ groups), 23.42 (CH₃-CH), 14.07 (CH₃)[12] |

| IR Spectrum | ν (cm⁻¹): 3300-3400 (broad, O-H stretch), 2850-2960 (C-H stretch), 1110-1120 (C-O stretch)[13] |

| Mass Spectrometry (EI) | m/z: 45 (base peak), 55, 83, 43, 44[12][14] |

Experimental Protocols

This section details the laboratory procedure for the synthesis of this compound. Crucially, all glassware must be oven-dried, and anhydrous solvents must be used, as Grignard reagents are highly reactive towards water. [9][10]

Part 1: Preparation of Pentylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen or argon to ensure anhydrous conditions.[15]

-

Reagent Charging: To the flask, add magnesium turnings (e.g., 3.6 g, 0.15 mol). A small crystal of iodine is often added to activate the magnesium surface.[15]

-

Initiation: In the dropping funnel, place a solution of 1-bromopentane (e.g., 15.1 g, 0.10 mol) in 50 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the magnesium turnings.

-

Reaction: The reaction is initiated, often indicated by a slight turbidity, color change to gray/brown, and gentle bubbling.[11] If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, the remaining 1-bromopentane solution is added dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require occasional cooling in an ice bath to control the rate.[9]

-

Completion: After the addition is complete, the mixture is stirred and gently refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear gray and turbid.

Part 2: Reaction with Acetaldehyde and Workup

-

Cooling: The Grignard solution is cooled to 0-5°C in an ice bath.

-

Aldehyde Addition: A solution of acetaldehyde (e.g., 4.4 g, 0.10 mol) in 20 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction and maintain the temperature below 10°C. A white precipitate of the magnesium alkoxide will form.

-

Hydrolysis (Workup): Once the addition is complete, the reaction mixture is stirred for another 30 minutes at room temperature. The mixture is then carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride (approx. 50 mL) or slowly quenched with dilute hydrochloric acid.[11] This step protonates the alkoxide and dissolves the magnesium salts.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with 30 mL portions of diethyl ether.

-

Washing: The combined organic layers are washed with a 5% sodium bicarbonate solution (50 mL) and then with a saturated sodium chloride (brine) solution (50 mL).

-

Drying: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the diethyl ether is removed using a rotary evaporator.

-

Purification: The crude this compound is purified by fractional distillation. The fraction boiling at approximately 160-161°C is collected.[16]

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Grignard reaction remains a highly effective and versatile method for the synthesis of alcohols, including this compound. The successful execution of this synthesis hinges on the careful control of reaction conditions, particularly the exclusion of moisture. By following the detailed protocols outlined in this guide, researchers can reliably produce this compound for various applications in research and development. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. quora.com [quora.com]

- 3. Khan Academy [khanacademy.org]

- 4. Solved Phenyl magnesium bromide reacts with acetaldehyde | Chegg.com [chegg.com]

- 5. youtube.com [youtube.com]

- 6. JEE Main 2025 Percentile Predictor : Check Your Percentile [allen.in]

- 7. Help me solve this If Phenylmagnesium bromide and acetaldehyde are reactants, product formed after hydrolysis would be [learn.careers360.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. coconote.app [coconote.app]

- 11. research.rug.nl [research.rug.nl]

- 12. This compound | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. Solved For Grignard Reaction - Synthesis of | Chegg.com [chegg.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

2-Heptanol: A Comprehensive Technical Guide on its Role as a Volatile Organic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptanol, a secondary alcohol with the chemical formula C₇H₁₆O, is a volatile organic compound (VOC) of significant interest across multiple scientific disciplines. Naturally occurring in a variety of plants and microorganisms, it plays crucial roles in chemical ecology as a semiochemical, particularly as an insect alarm pheromone. Furthermore, recent studies have highlighted its potent antimicrobial properties, positioning it as a promising candidate for applications in agriculture and food preservation. Its chiral nature also makes it a valuable intermediate in stereoselective chemical synthesis, with potential applications in the pharmaceutical industry. This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and experimental analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is a clear, colorless liquid characterized by a mild, fruity, and floral odor. As a secondary alcohol, its hydroxyl group is located on the second carbon of a seven-carbon chain, a structure that imparts moderate polarity and specific chemical reactivity. The presence of a chiral center at this carbon means this compound exists as two distinct enantiomers: (R)- and (S)-2-Heptanol. It is slightly soluble in water but miscible with most organic solvents.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O | |

| Molar Mass | 116.204 g·mol⁻¹ | |

| CAS Number | 543-49-7 | |

| Appearance | Clear, colorless liquid | |

| Density | 0.817 g/mL at 25 °C | |

| Boiling Point | 159 - 162 °C | |

| Melting Point | -30.2 °C | |

| Flash Point | ~60 °C | |

| Solubility in Water | 3.3 g/L | |

| Vapor Pressure | 1.6 hPa at 25 °C |

Biological Activity and Mechanisms of Action

This compound exhibits significant biological activity, functioning as both a semiochemical in insects and a potent antimicrobial agent against various fungal pathogens.

Role as an Insect Alarm Pheromone

(S)-2-Heptanol has been identified as the primary alarm pheromone of the stingless bee Melipona solani. It is produced in the mandibular glands and released when the bee perceives a threat, triggering a defensive response in other members of the colony. Interestingly, while only the (S)-enantiomer is naturally produced, studies have shown that M. solani responds similarly to the (R)-isomer and a racemic mixture, as demonstrated by electroantennographic (EAG) studies. The behavioral response in M. solani is primarily flight. This compound and the related compound 2-heptanone are also components of the alarm pheromone cocktail in other insects, such as honeybees and certain ant species.

The detection of volatile compounds like this compound in insects is a complex process initiated by the binding of the odorant to olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae. While the specific receptor for this compound in Melipona solani has not yet been identified, the general pathway is well-understood. The binding of an odorant to its specific OR (a heteromeric complex of a variable odorant-binding protein, ORx, and a conserved co-receptor, Orco) can trigger ionotropic (direct ion channel opening) and/or metabotropic (G-protein coupled) signaling cascades, leading to the depolarization of the neuron and the propagation of an electrical signal to the antennal lobe of the brain.

A Technical Guide to the Toxicological Data and Safe Handling of 2-Heptanol

Introduction

2-Heptanol (CAS No: 543-49-7), also known as amyl methyl carbinol or 1-methylhexanol, is a secondary alcohol characterized as a clear, colorless liquid with a mild, fresh, lemon-like odor.[1][2] It is sparingly soluble in water but soluble in most organic liquids.[1][3][4][5] Due to its properties, this compound finds application as a solvent for various resins, a flotation agent in ore processing, and as a fragrance and flavoring agent.[1][3][6][7] This guide provides an in-depth overview of the toxicological data and essential safety handling protocols for this compound, intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. Adherence to these safety guidelines is crucial to minimize risks associated with its handling and use.

Section 1: Toxicological Profile

The toxicological profile of this compound indicates that it is moderately toxic and poses hazards primarily related to skin and eye irritation, and potential respiratory effects upon inhalation. The available data on its chronic effects, such as carcinogenicity and reproductive toxicity, are limited.

Quantitative Toxicological Data

The following table summarizes the key quantitative toxicity values for this compound from animal studies.

| Toxicity Endpoint | Test Species | Route | Value | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat | Oral | 2580 mg/kg | [8][9] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 1780 - 1800 mg/kg | [9] |

Acute Toxicity

-

Oral: The acute oral toxicity of this compound is considered low, with a reported LD50 value of 2580 mg/kg in rats.[8][9]

-

Dermal: The compound is classified as harmful in contact with skin.[1][3][10] The dermal LD50 in rabbits is approximately 1800 mg/kg.[9]

Skin and Eye Irritation

-

Skin Irritation: this compound is classified as a skin irritant.[1][3][10] Prolonged or repeated contact can defat the skin, leading to dryness or cracking.[2][3]

-

Eye Irritation: The substance causes serious eye irritation, characterized by redness and pain.[1][2][3][10]

Sensitization

There is no conclusive data to suggest that this compound is a skin sensitizer.[3][11] Generally, aliphatic alcohols are considered to have a very low potential for causing skin sensitization in humans.[13]

Mutagenicity and Carcinogenicity

-

Mutagenicity: There is no available data regarding the mutagenic potential of this compound.[3][8][11]

-

Carcinogenicity: this compound is not listed as a carcinogen by major regulatory bodies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[8][11]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental effects of this compound are not available.[3][11]

Specific Target Organ Toxicity (STOT)

-

Single Exposure: The primary target organ for single exposure is the respiratory system, with effects including irritation.[2][11]

-

Repeated Exposure: Repeated dermal exposure can lead to skin defatting and dermatitis.[2][3]

Section 2: Experimental Methodologies

Detailed experimental protocols for the toxicological studies of this compound are not extensively published in publicly available literature. The data is primarily derived from standardized safety assessments. The methodologies for determining endpoints like LD50 typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

A generalized workflow for an acute oral toxicity study is outlined below.

Caption: Generalized workflow for an acute oral toxicity (LD50) study.

Section 3: Safety Handling and Exposure Control

Proper handling of this compound is essential to ensure personnel safety. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and safe work practices.

Exposure Control and Personal Protection Summary

| Control Parameter | Recommendation | Reference(s) |

| Engineering Controls | Use in a well-ventilated area with local exhaust. Eyewash stations and safety showers must be available. | [3][9][14] |

| Eye/Face Protection | Wear chemical safety goggles or glasses. | [2][3][8][9][10] |

| Skin Protection | Wear impervious gloves (e.g., Nitrile rubber) and protective clothing. | [2][3][8][9][10][15] |

| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK) if ventilation is inadequate or high concentrations are present. | [2][3][10] |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. | [2][9] |

Handling and Storage

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][9][10][16] All equipment used for handling must be grounded to prevent static discharge.[4][8][16] Avoid contact with skin and eyes and inhalation of vapors.[3][9][16]

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[8][9][10][15] Keep separated from incompatible materials such as strong oxidants, acids, and acid chlorides.[2][3][10]

Caption: A workflow for the safe handling and storage of this compound.

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air and allow them to rest.[2][3][8]

-

Skin Contact: Immediately remove all contaminated clothing.[8][16] Wash the affected skin area thoroughly with plenty of soap and water.[2][3][8][10][16]

-

Eye Contact: Rinse cautiously with water for several minutes.[2][3][8][16] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2][3][16] Seek immediate medical attention.[2][3][16]

-

Ingestion: Rinse the mouth with water.[2][3] Do NOT induce vomiting.[2][3][8] Give one or two glasses of water to drink.[2][3]

Spill Management

In case of a spill, eliminate all ignition sources.[4] Wear appropriate PPE, including respiratory protection.[2][3] Absorb the spill with a non-combustible, inert material such as sand or earth, and collect it into a suitable container for disposal using non-sparking tools.[3][4][8][9] Ensure the area is well-ventilated.[9]

Fire-Fighting Measures

This compound is a combustible liquid with a flash point of approximately 64-71°C.[2][3][8]

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[2][4][10] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[4][9]

-

Hazards: Vapors are heavier than air and may form explosive mixtures with air, especially above the flash point.[2]

Caption: Logic diagram for first aid and emergency response to this compound incidents.

This compound presents moderate health hazards, primarily as a skin, eye, and respiratory irritant. While data on its long-term toxicity is scarce, the acute toxicity data underscores the importance of minimizing direct contact and inhalation. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers and scientists can effectively manage the risks associated with the use of this compound in a laboratory or industrial setting.

References

- 1. This compound | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICSC 1083 - this compound [inchem.org]

- 3. echemi.com [echemi.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound [drugfuture.com]

- 6. This compound, 543-49-7 [thegoodscentscompany.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. scribd.com [scribd.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. nextsds.com [nextsds.com]

- 11. fishersci.com [fishersci.com]

- 12. mmsl.cz [mmsl.cz]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. nextsds.com [nextsds.com]

- 15. pfaltzandbauer.com [pfaltzandbauer.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for the Use of 2-Heptanol as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 2-heptanol as a chiral resolving agent. The primary application highlighted is the enzymatic kinetic resolution of racemic this compound itself, a widely used method for obtaining enantiomerically pure secondary alcohols. Additionally, a protocol is provided for the use of enantiomerically pure this compound in the resolution of racemic carboxylic acids through the formation and separation of diastereomeric esters.

Application Note 1: Enzymatic Kinetic Resolution of Racemic this compound

Introduction:

Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. In this method, a chiral catalyst, often an enzyme, selectively reacts with one enantiomer at a faster rate than the other. Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective for the enantioselective acylation of secondary alcohols like this compound. This process yields one enantiomer in its acylated form (ester) and the other enantiomer as the unreacted alcohol, allowing for their separation.

Principle:

The enzymatic kinetic resolution of racemic this compound involves the selective acylation of one of its enantiomers using an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme's chiral active site preferentially accommodates one enantiomer, leading to its faster conversion to the corresponding ester. By stopping the reaction at approximately 50% conversion, a mixture of the acylated enantiomer and the unreacted alcohol enantiomer is obtained. These can then be separated by standard chromatographic techniques.

Quantitative Data Summary:

The following table summarizes the results of the enzymatic kinetic resolution of racemic this compound using Candida antarctica Lipase B.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of (S)-2-heptanol (ee%) | Enantiomeric Excess of (R)-2-heptyl acetate (ee%) |

| Candida antarctica Lipase B (immobilized) | Vinyl Acetate | Heptane | 45 | 4 | ~50 | >99 | >99 |

| Candida antarctica Lipase B (immobilized) | Succinic Anhydride | Heptane | 45 | 24 | 44 | 99.3 | Not Reported |

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-2-Heptanol

Materials:

-

Racemic (±)-2-heptanol

-

Immobilized Candida antarctica Lipase B (Novozym 435 is a common commercial form)

-

Vinyl acetate (acyl donor)

-

Heptane (solvent)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (solvents for chromatography)

-

Standard laboratory glassware and magnetic stirrer

-

Gas chromatograph (GC) with a chiral column for enantiomeric excess determination

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 eq).

-

Add heptane as the solvent. A typical concentration is in the range of 0.1-0.5 M.

-

Add immobilized Candida antarctica Lipase B. The amount of enzyme can vary, but a common starting point is 10-50 mg of enzyme per mmol of substrate.

-

Add vinyl acetate (1.5-2.0 eq) to the reaction mixture.

-

Reaction Execution: Stir the mixture at a constant temperature (e.g., 45°C).

-

Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the substrate and product.

-

Work-up: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Dry the filtrate over anhydrous magnesium sulfate or sodium sulfate and concentrate it under reduced pressure.

-

Purification: Separate the unreacted (S)-2-heptanol from the (R)-2-heptyl acetate product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Workflow Diagram:

Application Note 2: Resolution of Racemic Carboxylic Acids using (S)-2-Heptanol

Introduction:

Enantiomerically pure alcohols, such as (S)-2-heptanol obtained from kinetic resolution, can serve as valuable chiral resolving agents for other classes of racemic compounds, particularly carboxylic acids. The principle involves the formation of diastereomeric esters by reacting the racemic acid with the chiral alcohol. These diastereomers possess different physical properties, such as boiling points and chromatographic retention times, which allows for their separation.

Principle:

A racemic carboxylic acid is converted into a mixture of diastereomeric esters by esterification with an enantiomerically pure alcohol, for instance, (S)-2-heptanol. The resulting diastereomers, (R-acid)-(S-alcohol) and (S-acid)-(S-alcohol), can then be separated using techniques like fractional distillation or, more commonly, column chromatography.[1] After separation, the individual diastereomeric esters are hydrolyzed to yield the enantiomerically pure carboxylic acids and recover the chiral auxiliary, (S)-2-heptanol.

Experimental Protocol: Resolution of a Racemic Carboxylic Acid via Diastereomeric Ester Formation

This protocol is a general guideline and may require optimization for specific carboxylic acids.

Materials:

-

Racemic carboxylic acid (e.g., ibuprofen, naproxen, or a model acid)

-

Enantiomerically pure (S)-2-heptanol (>99% ee)

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-(Dimethylamino)pyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

-

Lithium hydroxide (LiOH) or another base for hydrolysis

-

Tetrahydrofuran (THF) and water for hydrolysis

-

Standard laboratory glassware

Procedure:

Part 1: Formation of Diastereomeric Esters

-

Reaction Setup: In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq), (S)-2-heptanol (1.1 eq), and a catalytic amount of DMAP in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous dichloromethane.

-

Add the DCC solution dropwise to the stirred solution of the acid, alcohol, and catalyst over 15-30 minutes.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate and wash it with a small amount of dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

Part 2: Separation of Diastereomers

-

Chromatography: Purify and separate the diastereomeric esters by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate). The separation can be monitored by thin-layer chromatography (TLC).

-

Collect the fractions containing each pure diastereomer. The separation of diastereomers of this compound esters by HPLC on silica gel has been reported.[1]

-

Characterize the separated diastereomers (e.g., by NMR spectroscopy) to confirm their purity.

Part 3: Hydrolysis of Separated Esters

-

Hydrolysis: In a round-bottom flask, dissolve one of the pure diastereomeric esters in a mixture of THF and water.

-

Add an excess of lithium hydroxide (e.g., 3-5 eq) and stir the mixture at room temperature until the ester is completely consumed (monitor by TLC).

-

Work-up: Quench the reaction by adding 1 M HCl until the solution is acidic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure carboxylic acid.

-

The aqueous layer can be further processed to recover the (S)-2-heptanol if desired.

-

Repeat the hydrolysis for the other diastereomer to obtain the other enantiomer of the carboxylic acid.

Workflow Diagram:

References

Enantioselective Synthesis Using 2-Heptanol as a Chiral Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient methods to control the stereochemical outcome of reactions is paramount for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral auxiliaries are a powerful tool in this endeavor. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.

While a variety of chiral auxiliaries have been developed and are widely used, such as Evans oxazolidinones and Oppolzer's camphorsultam, the use of simple chiral alcohols like 2-heptanol as a chiral auxiliary is not extensively documented in the scientific literature for common asymmetric reactions like alkylations, aldol additions, or Diels-Alder reactions. This suggests that it may not provide a high degree of stereocontrol in these transformations compared to more established auxiliaries. The structural features of this compound, specifically the simple alkyl chain, may not create a sufficiently biased steric environment to direct the approach of incoming reagents with high diastereoselectivity.

Nevertheless, this document will provide a conceptual framework and hypothetical protocols for the application of this compound as a chiral auxiliary. These protocols are based on established principles of asymmetric synthesis and are intended to serve as a guide for researchers interested in exploring the potential of such simple chiral alcohols in stereoselective synthesis.

Principle of this compound as a Chiral Auxiliary

The underlying principle for using (R)- or (S)-2-heptanol as a chiral auxiliary would involve the following key steps:

-

Attachment of the Chiral Auxiliary: The chiral this compound is covalently attached to the prochiral substrate. For instance, a carboxylic acid substrate could be converted to a chiral ester with this compound.

-